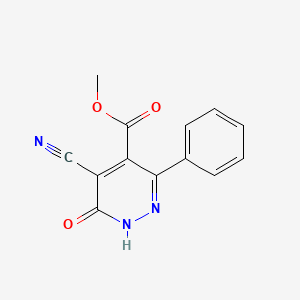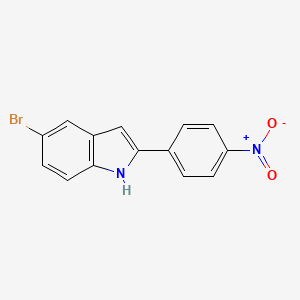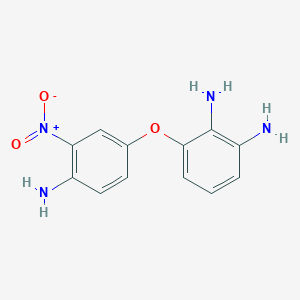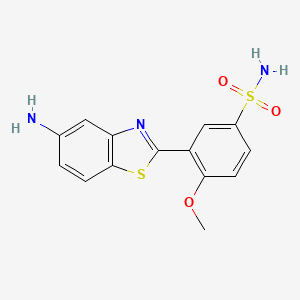![molecular formula C12H18N4O2 B13865293 [2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)
[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine is an organic compound that features a piperazine ring substituted with a methyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, a phenylmethanamine derivative, undergoes nitration to introduce the nitro group at the desired position.
Piperazine Substitution: The nitrated intermediate is then reacted with 4-methylpiperazine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The piperazine ring is a common motif in many pharmaceuticals, and the nitrophenyl group can impart specific biological activities. Research includes its use in developing new drugs for various therapeutic areas.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique structure can contribute to the properties of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can enhance binding affinity, while the nitrophenyl group can participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Bromophenyl)piperazin-1-yl]methyl derivatives: These compounds share the piperazine ring but differ in the substituents, leading to different chemical and biological properties.
[4-(2-Methoxyphenyl)piperazin-1-yl] derivatives: These compounds also feature a piperazine ring with different substituents, affecting their reactivity and applications.
Uniqueness
[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine is unique due to the combination of the nitrophenyl group and the methyl-substituted piperazine ring. This specific structure can result in distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-6-nitrophenyl]methanamine |
InChI |
InChI=1S/C12H18N4O2/c1-14-5-7-15(8-6-14)11-3-2-4-12(16(17)18)10(11)9-13/h2-4H,5-9,13H2,1H3 |
InChI Key |
BZIGSWSBZQIGGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-[(S)-2-Bis(2-isopropoxyphenyl)phosphino)ferrocennyl]ethylbis(3,5-dimethylphenyl) Phosphine](/img/structure/B13865214.png)
![1-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine](/img/structure/B13865220.png)

![N-[4-(6-aminopyridin-2-yl)sulfanylphenyl]acetamide](/img/structure/B13865223.png)
![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)
![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13865238.png)




![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)


![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)
